4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine
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Overview
Description
4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with methylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include substituted pyrazoles, amines, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Material Science: Employed in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
- 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- 4-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing more complex molecules .
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
NBCSVHFSIVZNEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
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